Introduction: The Significance of the 1,2-Benzisoxazole Scaffold
Introduction: The Significance of the 1,2-Benzisoxazole Scaffold
An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-nitro-1,2-benzisoxazole
The 1,2-benzisoxazole ring system is a prominent heterocyclic scaffold that holds a privileged position in the landscape of medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents with a wide array of pharmacological activities, including well-established drugs like the anticonvulsant zonisamide and the antipsychotic risperidone.[1][2][3]
Within this important class of compounds, 3-Amino-5-nitro-1,2-benzisoxazole emerges as a particularly valuable building block. The strategic placement of a nucleophilic amino group and an electron-withdrawing nitro group on the benzisoxazole core provides chemists with two distinct and reactive handles for molecular elaboration. This dual functionality allows for the synthesis of complex derivatives and libraries of compounds for biological screening. This guide offers a comprehensive exploration of the core chemical properties of 3-Amino-5-nitro-1,2-benzisoxazole, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this versatile intermediate.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a chemical entity dictate its behavior in both chemical and biological systems. 3-Amino-5-nitro-1,2-benzisoxazole is a small, rigid molecule whose properties are dominated by the interplay between the aromatic system and its functional groups.
Table 1: Core Physicochemical Properties of 3-Amino-5-nitro-1,2-benzisoxazole
| Property | Value | Source |
| CAS Number | 89793-82-8 | [4][5][6][7] |
| Molecular Formula | C₇H₅N₃O₃ | [6][7][8] |
| Molecular Weight | 179.13 g/mol | [7][8] |
| Exact Mass | 179.03309103 Da | [8] |
| XLogP3-AA (Lipophilicity) | 1.2 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 5 | [8] |
| Rotatable Bond Count | 0 | [8] |
The XLogP3-AA value of 1.2 suggests moderate lipophilicity, a crucial parameter for cell membrane permeability and overall drug-likeness. The presence of a single hydrogen bond donor (the amino group) and five acceptors (the nitro oxygens, the isoxazole nitrogen and oxygen, and the amino nitrogen) indicates its potential to engage in specific hydrogen-bonding interactions with biological targets such as enzymes and receptors.
Synthesis and Mechanistic Considerations
The synthesis of the 1,2-benzisoxazole core can be achieved through several established routes, most commonly involving the formation of the N-O or C-O bond of the isoxazole ring.[1] For 3-amino derivatives, a particularly efficient and widely cited methodology is the one-pot intramolecular cyclization of an N-(2-cyano-phenoxy) intermediate.
This approach, as reported by Palermo, provides a direct route to the desired scaffold.[3] The causality of this process is rooted in a two-step sequence initiated by a nucleophilic aromatic substitution, followed by a base-catalyzed intramolecular cyclization.
Experimental Protocol: One-Pot Synthesis of 3-Amino-1,2-benzisoxazole Derivatives[3]
-
Step 1: Formation of the Hydroxamate Anion. A suitable hydroxamate is treated with a strong base (e.g., sodium hydride) in an aprotic polar solvent like DMF to generate the corresponding hydroxamate anion. This anion is a potent nucleophile.
-
Step 2: Nucleophilic Aromatic Substitution. An activated o-halobenzonitrile or o-nitrobenzonitrile (such as 2-chloro-4-nitrobenzonitrile) is added to the reaction mixture. The hydroxamate anion displaces the leaving group (halide or nitro) at the ortho position to the cyano group, forming an N-(2-cyano-phenoxy) intermediate.
-
Step 3: Intramolecular Cyclization. The reaction mixture is heated. The base present in the medium facilitates the intramolecular attack of the hydroxamate nitrogen onto the electrophilic carbon of the cyano group.
-
Step 4: Tautomerization and Workup. The resulting cyclized product tautomerizes to the more stable aromatic 3-amino-1,2-benzisoxazole system. The reaction is then quenched, and the product is isolated and purified using standard techniques like recrystallization or column chromatography.
The elegance of this method lies in its convergence; the intermediate is generated and cyclized in situ, avoiding a separate isolation step and thereby improving overall efficiency.
Caption: Synthetic workflow for 3-amino-1,2-benzisoxazole derivatives.
Spectroscopic Characterization Profile
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¹H NMR Spectroscopy: The aromatic region (typically δ 7.0-9.0 ppm) would display signals for the three protons on the benzene ring. The proton positioned between the two deactivating groups (the isoxazole ring and the nitro group) would be expected to resonate at the furthest downfield position. The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The spectrum would show seven distinct carbon signals. The carbons directly attached to the electron-withdrawing nitro group and within the heterocyclic ring would be deshielded and appear at lower field. The carbon of the C=N bond within the isoxazole ring would also be characteristic.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks would include:
-
N-H stretching: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
NO₂ stretching: Strong, sharp asymmetric and symmetric stretching bands around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
Aromatic C=C stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C=N stretching: A moderate peak around 1620-1680 cm⁻¹.
-
-
Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound would exhibit a molecular ion peak corresponding to its exact mass of 179.0331 Da ([M+H]⁺ at 180.0409).
Chemical Reactivity and Derivatization Potential
The synthetic utility of 3-Amino-5-nitro-1,2-benzisoxazole stems from the distinct reactivity of its three main components: the amino group, the nitro group, and the benzisoxazole core.
-
Reactions of the 3-Amino Group: The primary amine at the C3 position is a potent nucleophile and the most versatile site for derivatization. It can readily undergo:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy to introduce diverse side chains or link the scaffold to other pharmacophores.
-
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
-
Nucleophilic Aromatic Substitution: The amino group itself can be introduced onto a 3-chloro-1,2-benzisoxazole precursor via microwave-promoted synthesis, highlighting the reactivity at this position.[9]
-
-
Reactions of the 5-Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring to electrophilic attack. Its most significant reaction is:
-
Reduction: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, Na₂S₂O₄). This transformation is of paramount importance as it unmasks a second nucleophilic site, yielding a 3,5-diamino-1,2-benzisoxazole derivative. This diamine is an invaluable intermediate for building molecules with extended conjugation or for creating fused ring systems. The presence of a nitro group is often a strategic choice in multi-step syntheses, as its reduction provides a chemical handle at a later stage.
-
-
Reactivity of the Benzisoxazole Core: The heterocyclic ring is generally stable under many reaction conditions. However, the N-O bond is inherently weak and can be cleaved under strong reductive conditions (e.g., catalytic hydrogenation), which can sometimes lead to ring-opened products.
Caption: Key derivatization pathways for the title compound.
Applications in Medicinal Chemistry
The 1,2-benzisoxazole scaffold is a validated pharmacophore, and its derivatives have demonstrated a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][9]
3-Amino-5-nitro-1,2-benzisoxazole serves as a critical entry point to this chemical space. The nitro group itself can be an important feature for biological activity. In many classes of drugs, the nitro group is metabolically reduced by cellular nitroreductases to generate reactive species that exert a cytotoxic effect, a mechanism exploited in certain antibiotics and anticancer agents.[10]
More frequently, this molecule is used as an intermediate. For instance, the amino group has been utilized as a chemical linker to attach the benzisoxazole core to other heterocyclic systems. A notable example is the synthesis of 1,2,3-triazole tethered 1,2-benzisoxazoles, which have shown significant antiproliferative effects against human acute myeloid leukemia (AML) cells by inhibiting histone deacetylases.[11] This work underscores the value of the 3-amino position as an anchor point for constructing novel, biologically active conjugates.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Amino-5-nitro-1,2-benzisoxazole is essential to ensure personnel safety. While a specific, comprehensive safety datasheet is not available from the search results, data from closely related analogs like 3-Amino-5-nitrobenzisothiazole and general nitroaromatic compounds provide a strong basis for safety protocols.[12][13]
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15]
-
Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[14][16]
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[14][16]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14][15]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[14][16]
-
-
Storage:
Conclusion
3-Amino-5-nitro-1,2-benzisoxazole is a cornerstone intermediate for medicinal chemists working with privileged heterocyclic scaffolds. Its chemical architecture, featuring two distinct and strategically positioned functional groups, offers a wealth of opportunities for synthetic diversification. The nucleophilic amino group serves as an ideal point for introducing molecular complexity and linking to other pharmacophores, while the nitro group can be retained as a modulating element or readily converted to a second amine, enabling further orthogonal chemistry. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage the full potential of the benzisoxazole scaffold in the quest for novel and effective therapeutic agents.
References
-
3-Amino-5-nitro-1,2-benzisoxazole | C7H5N3O3 | CID 10678907. PubChem. Available from: [Link]
- Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-19.
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research.
-
3-AMINO-5-NITROSALICYLIC ACID SDS. SDS Manager Inc. Available from: [Link]
- Kaur, R., & Kishore, D. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 9(33), 19102-19126.
- Sobańska, K., & Sagan, F. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5649.
-
3-Amino-5-nitro-1,2-benzisoxazole CAS NO.89793-82-8. Pure Chemistry Scientific Inc. Available from: [Link]
-
3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638. PubChem. Available from: [Link]
-
Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (2023). ResearchGate. Available from: [Link]
- Girish, Y. R., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157-6165.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2014). Organic Letters, 16(24), 6342-6345.
-
3-Amino-5-methylisoxazole | C4H6N2O | CID 66172. PubChem. Available from: [Link]
-
5-Nitro-2,1-benzisoxazole | C7H4N2O3 | CID 318085. PubChem. Available from: [Link]
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules, 27(10), 3233.
- Long-term effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the rat basal ganglia: calcification, changes in glutamate receptors and glial reactions. (1999). Neuroscience, 94(1), 105-115.
-
5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
3-Amino-5-nitro-1,2-benzisoxazole | 89793-82-8. Pharmaffiliates. Available from: [Link]
- Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. (2018). Molecules, 23(1), 169.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-journals.in [e-journals.in]
- 4. 3-AMINO-5-NITRO-1,2-BENZISOXAZOLE | 89793-82-8 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. 3-Amino-5-nitro-1,2-benzisoxazole, CasNo.89793-82-8 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 3-Amino-5-nitro-1,2-benzisoxazole | C7H5N3O3 | CID 10678907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. fishersci.com [fishersci.com]
